molecular formula C3H5BN2O2S B15334291 (2-Amino-1,3-thiazol-4-yl)boronic acid CAS No. 1041854-93-6

(2-Amino-1,3-thiazol-4-yl)boronic acid

Cat. No.: B15334291
CAS No.: 1041854-93-6
M. Wt: 143.97 g/mol
InChI Key: KHMBBYUCMKCSSH-UHFFFAOYSA-N
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Description

2-Aminothiazole-4-boronic acid is a heterocyclic compound containing both nitrogen and sulfur atoms within its thiazole ring structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-aminothiazole-4-boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl or vinyl boronic acid and an aryl or vinyl halide . The general reaction conditions include the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as ethanol or water). The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods: Industrial production of 2-aminothiazole-4-boronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 2-Aminothiazole-4-boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-aminothiazole-4-boronic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 2-Aminothiazole-4-boronic acid is unique due to its combined thiazole and boronic acid functionalities, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in both synthetic chemistry and medicinal research .

Properties

CAS No.

1041854-93-6

Molecular Formula

C3H5BN2O2S

Molecular Weight

143.97 g/mol

IUPAC Name

(2-amino-1,3-thiazol-4-yl)boronic acid

InChI

InChI=1S/C3H5BN2O2S/c5-3-6-2(1-9-3)4(7)8/h1,7-8H,(H2,5,6)

InChI Key

KHMBBYUCMKCSSH-UHFFFAOYSA-N

Canonical SMILES

B(C1=CSC(=N1)N)(O)O

Origin of Product

United States

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